molecular formula C17H13N5O3S2 B4843875 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(5-nitro-1,3-benzothiazol-2-yl)acetamide

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(5-nitro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B4843875
M. Wt: 399.5 g/mol
InChI Key: YEDWPXQRQFSBDZ-UHFFFAOYSA-N
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Description

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(5-nitro-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features a pyridine ring, a benzothiazole ring, and various functional groups such as cyano, nitro, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(5-nitro-1,3-benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: Starting with a precursor such as 2,4,6-trimethylpyridine, a nitration reaction introduces the cyano group at the 3-position.

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized from o-aminothiophenol and a nitro-substituted acetic acid derivative through a cyclization reaction.

    Coupling Reaction: The final step involves coupling the pyridine and benzothiazole intermediates through a sulfanyl linkage, typically using a thiol reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(5-nitro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, forming amides or esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Ammonia, alcohols, acids.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Amides, esters.

Scientific Research Applications

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(5-nitro-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.

    Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(5-nitro-1,3-benzothiazol-2-yl)acetamide depends on its application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Materials Science: It may participate in electron transfer processes, contributing to its semiconducting properties.

Comparison with Similar Compounds

Similar Compounds

    2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(5-nitrobenzothiazol-2-yl)acetamide: Lacks the 1,3-benzothiazole ring.

    2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(benzothiazol-2-yl)acetamide: Lacks the nitro group.

Properties

IUPAC Name

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(5-nitro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3S2/c1-9-5-10(2)19-16(12(9)7-18)26-8-15(23)21-17-20-13-6-11(22(24)25)3-4-14(13)27-17/h3-6H,8H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDWPXQRQFSBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(5-nitro-1,3-benzothiazol-2-yl)acetamide
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2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(5-nitro-1,3-benzothiazol-2-yl)acetamide
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2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(5-nitro-1,3-benzothiazol-2-yl)acetamide
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2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(5-nitro-1,3-benzothiazol-2-yl)acetamide
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2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(5-nitro-1,3-benzothiazol-2-yl)acetamide
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2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(5-nitro-1,3-benzothiazol-2-yl)acetamide

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